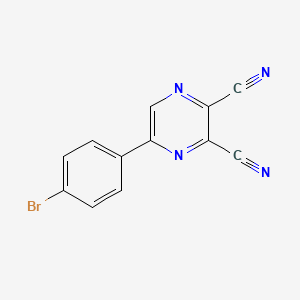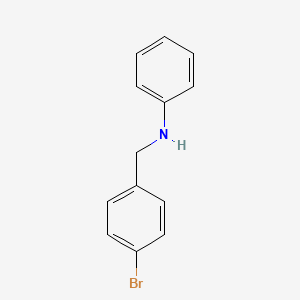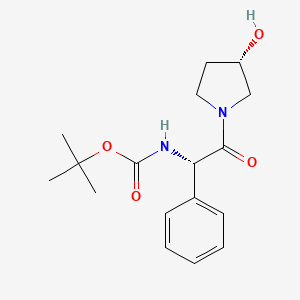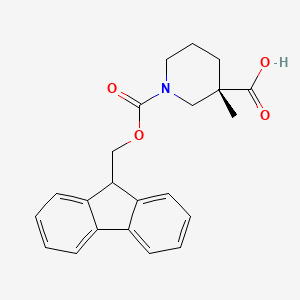
5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound . It is a biologically active scaffold that contains pyrrole and pyrazine rings . This compound has been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .
Synthesis Analysis
The synthesis of this compound involves the reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . This process results in the formation of pyrazine derivatives in good to moderate yields .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H7BrN2O4 . The structure of these compounds in the crystal state is consistent with non-planar geometry .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, which include this compound, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These compounds have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 323.1 . The compound has a non-planar geometry in its crystal state .Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile(4-Bromophenyl)pyrazine-2,3-dicarbonitrile is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. For example, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound(4-Bromophenyl)pyrazine-2,3-dicarbonitrile has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have an anti-inflammatory effect, as well as a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile(4-Bromophenyl)pyrazine-2,3-dicarbonitrile in lab experiments include its relatively low cost and its availability from a variety of sources. In addition, it can be easily synthesized from commercially available starting materials. The main limitation of using this compound in lab experiments is its toxicity. It is classified as a hazardous substance and should be handled with care.
Future Directions
The potential applications of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile(4-Bromophenyl)pyrazine-2,3-dicarbonitrile are vast, and there are many future directions that could be explored. For example, further research could be conducted to investigate its potential as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In addition, further studies could be conducted to investigate its potential as an anti-inflammatory agent, as well as its potential as a protective agent against oxidative stress. Finally, further studies could be conducted to investigate its potential as an inhibitor of other enzymes, such as proteases and kinases.
Synthesis Methods
5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile(4-Bromophenyl)pyrazine-2,3-dicarbonitrile can be synthesized via a two-step process. The first step involves the preparation of the pyrazine ring by the reaction of 4-bromophenylhydrazine with 2-chloro-3-nitropyridine. The second step involves the formation of the nitrile group by the reaction of the pyrazine with acrylonitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide or N,N-dimethylformamide.
Scientific Research Applications
5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile(4-Bromophenyl)pyrazine-2,3-dicarbonitrile has been used in various studies for its potential therapeutic applications. For example, it has been used in the synthesis of novel compounds for the treatment of cancer, Alzheimer’s disease, and other diseases. In addition, it has been used as a starting material in the synthesis of compounds for the treatment of fungal infections, such as Candida albicans. It has also been used in the synthesis of compounds for the treatment of bacterial infections, such as Staphylococcus aureus.
properties
IUPAC Name |
5-(4-bromophenyl)pyrazine-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrN4/c13-9-3-1-8(2-4-9)12-7-16-10(5-14)11(6-15)17-12/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJILMAEUYRXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)C#N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)

![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)
![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)
![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)






